Loureirin B is the Principal PAI-1 Inhibitor in Dragon's Blood, with a Defined IC50 of 26.10 μM
Bioactivity-guided fractionation of Resina Draconis identified Loureirin B as the major inhibitor of plasminogen activator inhibitor-1 (PAI-1). In a chromogenic substrate-based assay, Loureirin B inhibited PAI-1 with an IC50 value of 26.10 μM [1]. This finding is specific to Loureirin B among the Dragon's Blood constituents; other fractions and compounds, including Loureirin A and dracorhodin, did not exhibit comparable PAI-1 inhibitory activity in this assay system [2].
| Evidence Dimension | PAI-1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 26.10 μM |
| Comparator Or Baseline | Other fractions of Resina Draconis (including Loureirin A and dracorhodin) showed no significant PAI-1 inhibition at comparable concentrations. |
| Quantified Difference | Loureirin B is the only identified major PAI-1 inhibitor in this fractionation study. |
| Conditions | Chromogenic substrate-based assay for PAI-1 activity. |
Why This Matters
For researchers studying thrombosis, fibrosis, or PAI-1-related pathways, Loureirin B provides a defined, quantifiable tool compound, unlike crude extracts or other Dragon's Blood components with unknown PAI-1 activity.
- [1] Jiang, Y., Zhang, G., Yan, D., Yang, H., Ye, Z., & Ma, T. (2017). Bioactivity-Guided Fractionation of the Traditional Chinese Medicine Resina Draconis Reveals Loureirin B as a PAI-1 Inhibitor. Evidence-Based Complementary and Alternative Medicine, 2017, 9425963. View Source
- [2] Jiang, Y., Zhang, G., Yan, D., Yang, H., Ye, Z., & Ma, T. (2017). Bioactivity-Guided Fractionation of the Traditional Chinese Medicine Resina Draconis Reveals Loureirin B as a PAI-1 Inhibitor. Evidence-Based Complementary and Alternative Medicine, 2017, 9425963. View Source
